Methyl 2-(3,5-difluorophenyl)acetate
Overview
Description
Methyl 2-(3,5-difluorophenyl)acetate is an organic compound with the molecular formula C9H8F2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which similar compounds are used, involves the formation of carbon–carbon bonds, which can significantly impact various biochemical pathways .
Result of Action
The suzuki–miyaura coupling reaction, where similar compounds are utilized, results in the formation of carbon–carbon bonds, which can lead to significant changes at the molecular level .
Action Environment
The suzuki–miyaura coupling reaction, which uses similar compounds, is known for its mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
Methyl 2-(3,5-difluorophenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with methyltransferases, which are enzymes that catalyze the transfer of a methyl group to a substrate. These interactions are crucial for the modulation of biochemical pathways and can influence the activity of other biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, the compound may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels within cells. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of specific metabolites that can further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications can play a role in directing the compound to specific subcellular locations. This localization is essential for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3,5-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3,5-difluorophenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3,5-difluorophenylacetic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 3,5-difluorophenylacetic acid and methanol.
Reduction: 3,5-difluorophenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,5-difluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Methyl 2-(3,5-difluorophenyl)acetate can be compared with other similar compounds such as:
Methyl 2-(4-fluorophenyl)acetate: This compound has a single fluorine atom at the 4 position, which can lead to different reactivity and properties.
Methyl 2-(3,5-dichlorophenyl)acetate: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s chemical behavior and applications.
Methyl 2-(3,5-dimethylphenyl)acetate: The substitution of methyl groups instead of fluorine can affect the compound’s steric and electronic properties.
This compound is unique due to the presence of two fluorine atoms, which can enhance its stability and reactivity in certain chemical reactions.
Properties
IUPAC Name |
methyl 2-(3,5-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJMEHGTPXJXHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210530-70-4 | |
Record name | 210530-70-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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